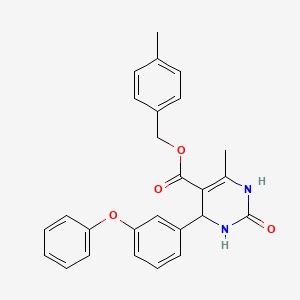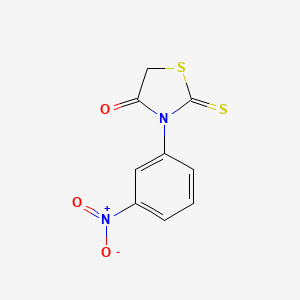![molecular formula C23H25N5O3S B11682654 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide CAS No. 308096-16-4](/img/structure/B11682654.png)
2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-エチル-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(1E,2E)-3-(2-メトキシフェニル)プロプ-2-エン-1-イリデン]アセトヒドラジドは、トリアゾール誘導体のクラスに属する複雑な有機化合物です。トリアゾールは、その多様な生物活性で知られており、医薬品化学で広く使用されています。
準備方法
合成経路と反応条件
2-{[4-エチル-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(1E,2E)-3-(2-メトキシフェニル)プロプ-2-エン-1-イリデン]アセトヒドラジドの合成は、一般的に容易に入手可能な前駆体から始まり、複数のステップを伴います。一般的な合成経路には、次のステップが含まれます。
トリアゾール環の形成: トリアゾール環は、適切なヒドラジン誘導体とエチル置換フェニル化合物を酸性または塩基性条件下で反応させることにより、環化反応によって合成されます。
メトキシフェニル基の導入: メトキシフェニル基は、求核置換反応により導入されます。この反応では、メトキシ置換フェニルハライドがトリアゾール中間体と反応します。
アセトヒドラジド部分の形成: 最後のステップは、トリアゾール中間体とアセトヒドラジド誘導体を還流条件下で縮合させることです。この反応は、通常、適切な触媒の存在下で行われます。
工業生産方法
この化合物の工業生産には、収率と純度を向上させるために上記の合成経路を最適化する必要がある場合があります。これには、高スループットリアクター、連続フローシステム、クロマトグラフィーや結晶化などの高度な精製技術の使用が含まれます。
化学反応の分析
反応の種類
2-{[4-エチル-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(1E,2E)-3-(2-メトキシフェニル)プロプ-2-エン-1-イリデン]アセトヒドラジドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を用いて酸化することができ、スルホキシドまたはスルホンを生成します。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができ、トリアゾール環または他の官能基を潜在的に変換します。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、酸性または塩基性条件下。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、無水条件下。
置換: ハロゲン化試薬、求核剤、求電子剤、還流または室温条件下。
生成される主な生成物
酸化: スルホキシド、スルホン。
還元: 還元されたトリアゾール誘導体、アルコール。
置換: 置換されたトリアゾールまたはフェニル誘導体。
科学研究での応用
2-{[4-エチル-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(1E,2E)-3-(2-メトキシフェニル)プロプ-2-エン-1-イリデン]アセトヒドラジドは、科学研究において幅広い用途を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: 抗菌活性、抗真菌活性、抗がん活性など、潜在的な生物活性について調査されています。
医学: 特に特定の疾患を標的とする新薬の開発において、潜在的な治療的応用について探求されています。
産業: その独自の化学的特性により、ポリマーやコーティングなどの新素材の開発に利用されています。
科学的研究の応用
2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
2-{[4-エチル-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(1E,2E)-3-(2-メトキシフェニル)プロプ-2-エン-1-イリデン]アセトヒドラジドの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、次のように作用すると考えられます。
酵素への結合: 重要な生物学的プロセスに関与する酵素の阻害または活性化。
受容体との相互作用: 受容体活性の調節により、細胞シグナル伝達経路の変化につながります。
細胞機能の破壊: DNA複製、タンパク質合成、膜の完全性など、細胞機能への影響。
類似の化合物との比較
類似の化合物
- **2-{[4-エチル-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(1E,2E)-3-(2-メトキシフェニル)プロプ-2-エン-1-イリデン]アセトヒドラジドは、次のような他のトリアゾール誘導体と類似性を共有しています。
フルコナゾール: トリアゾール環を持つ抗真菌薬。
イトラコナゾール: 類似のトリアゾール構造を持つ別の抗真菌薬。
ボリコナゾール: 重篤な真菌感染症の治療に使用されるトリアゾール系抗真菌薬。
独自性
2-{[4-エチル-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(1E,2E)-3-(2-メトキシフェニル)プロプ-2-エン-1-イリデン]アセトヒドラジドの独自性は、その官能基の特定の組み合わせにあります。この組み合わせにより、異なる化学的特性と潜在的な用途が実現します。この化合物は、さまざまな化学反応を起こす可能性があり、潜在的な生物活性を持つため、研究開発にとって貴重な化合物です。
類似化合物との比較
Similar Compounds
- **2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide shares similarities with other triazole derivatives, such as:
Fluconazole: An antifungal agent with a triazole ring.
Itraconazole: Another antifungal with a similar triazole structure.
Voriconazole: A triazole-based antifungal used in the treatment of serious fungal infections.
Uniqueness
The uniqueness of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.
特性
CAS番号 |
308096-16-4 |
|---|---|
分子式 |
C23H25N5O3S |
分子量 |
451.5 g/mol |
IUPAC名 |
2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C23H25N5O3S/c1-4-28-22(18-11-13-19(30-2)14-12-18)26-27-23(28)32-16-21(29)25-24-15-7-9-17-8-5-6-10-20(17)31-3/h5-15H,4,16H2,1-3H3,(H,25,29)/b9-7+,24-15+ |
InChIキー |
FGIZJCDQDMNFBX-CLDIPPNSSA-N |
異性体SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C=C/C2=CC=CC=C2OC)C3=CC=C(C=C3)OC |
正規SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC=CC2=CC=CC=C2OC)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5Z)-5-[4-(dimethylamino)benzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682581.png)
![3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11682587.png)
![5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682592.png)
![6-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11682606.png)
![7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11682609.png)
![(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B11682612.png)
![(5E)-5-{[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11682620.png)
![3-[(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11682643.png)
![1-(4-Chloro-2-nitrophenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B11682650.png)
![Ethyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11682658.png)
![{4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B11682668.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11682671.png)
